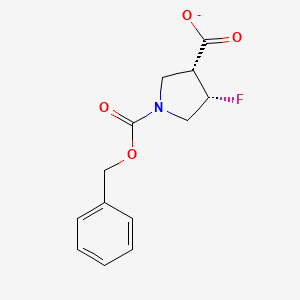
(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. Its unique structure, characterized by the presence of a fluorine atom and a phenylmethoxycarbonyl group, makes it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate typically involves several steps, including the formation of the pyrrolidine ring, introduction of the fluorine atom, and attachment of the phenylmethoxycarbonyl group. One common method involves the use of palladium-catalyzed hydrogenation under positive pressure of hydrogen . The reaction conditions often include the use of ethanol as a solvent and acetic acid as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the phenylmethoxycarbonyl group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- (3R,4S)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride
- (3R,4S)-3-methoxy-4-methylaminopyrrolidine
Uniqueness
(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C13H13FNO4- |
|---|---|
分子量 |
266.24 g/mol |
IUPAC 名称 |
(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H14FNO4/c14-11-7-15(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)/p-1/t10-,11+/m0/s1 |
InChI 键 |
JQGKTZMTJXSICS-WDEREUQCSA-M |
手性 SMILES |
C1[C@@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)F)C(=O)[O-] |
规范 SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















